Epoxysorbicillinol

Description

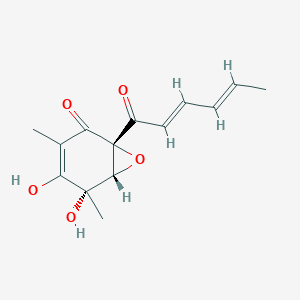

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C14H16O5 |

|---|---|

Poids moléculaire |

264.27 g/mol |

Nom IUPAC |

(1S,5S,6R)-1-[(2E,4E)-hexa-2,4-dienoyl]-4,5-dihydroxy-3,5-dimethyl-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C14H16O5/c1-4-5-6-7-9(15)14-11(17)8(2)10(16)13(3,18)12(14)19-14/h4-7,12,16,18H,1-3H3/b5-4+,7-6+/t12-,13-,14+/m1/s1 |

Clé InChI |

ZQKLVOTXLJWFAG-RWILMJHPSA-N |

SMILES isomérique |

C/C=C/C=C/C(=O)[C@]12[C@H](O1)[C@](C(=C(C2=O)C)O)(C)O |

SMILES canonique |

CC=CC=CC(=O)C12C(O1)C(C(=C(C2=O)C)O)(C)O |

Synonymes |

epoxysorbicillinol |

Origine du produit |

United States |

Natural Occurrence and Isolation

Fungal Producers of Epoxysorbicillinol

This compound is a secondary metabolite produced by several species of fungi, primarily within the genera Trichoderma and Penicillium. nih.govmdpi.comrsc.orgnih.govhu.edu.jorsc.orgnih.govuni-hannover.de These fungi synthesize this compound through complex biosynthetic pathways involving polyketide synthases and subsequent enzymatic modifications. rsc.org

Trichoderma Species (e.g., T. longibrachiatum, T. reesei)

Several species of the genus Trichoderma are known producers of this compound. mdpi.comhu.edu.jorsc.orghebmu.edu.cn

Trichoderma longibrachiatum : This species has been identified as a source of this compound. nih.govhu.edu.jo Strains of T. longibrachiatum, including those isolated from marine sponges like Haliclona sp., have been shown to produce this compound. hu.edu.joresearchgate.net For instance, the strain T. longibrachiatum SFC100166, isolated from foreshore soil, was found to produce 2',3'-dihydro-epoxysorbicillinol, a related compound. mdpi.comnih.gov

Trichoderma reesei : This fungus is a well-documented producer of a variety of sorbicillinoids, including this compound. rsc.orgnih.gov The biosynthetic gene cluster responsible for sorbicillinoid production has been studied in T. reesei, revealing the enzymatic steps leading to the formation of this compound. rsc.orgresearchgate.net The flavin-dependent monooxygenase, SorD, is a key enzyme in T. reesei that catalyzes the epoxidation of sorbicillinol to yield this compound. rsc.orguni-hannover.de

Penicillium Species (e.g., P. chrysogenum)

The genus Penicillium is another significant source of this compound and other sorbicillinoids. nih.govd-nb.infonih.govuni-hannover.de

Penicillium chrysogenum : This species, famous for its production of penicillin, also synthesizes this compound. nih.govrsc.org The flavin-dependent monooxygenase SorD, also found in P. chrysogenum, is involved in the formation of this compound from sorbicillinol. nih.gov Strains of P. chrysogenum have been isolated from various environments, including marine sponges and terrestrial soils, and have been shown to produce a range of sorbicillinoids. rsc.orgresearchgate.netmdpi.com For example, a strain of P. chrysogenum isolated from a marine sediment was found to produce antiviral sorbicillinoids. acs.org

Other Fungal Genera

Besides Trichoderma and Penicillium, other fungal genera have been reported to produce sorbicillinoids, suggesting they may also be potential, though less common, sources of this compound. mdpi.comrsc.org These genera include Acremonium, Aspergillus, and Clonostachys. mdpi.com For instance, Acremonium chrysogenum is known to produce sorbicillinoids and possesses a gene cluster with homology to the one found in T. reesei. frontiersin.org

Environmental Sources of this compound-Producing Fungi (Terrestrial and Marine)

The fungi that produce this compound are widely distributed in both terrestrial and marine environments. mdpi.comrsc.orgnih.govrsc.org

Terrestrial Sources : this compound-producing fungi are commonly found in soil. mdpi.comuiowa.edu For example, Trichoderma longibrachiatum SFC100166 was isolated from foreshore soil. mdpi.com Endophytic fungi, which live within plant tissues without causing disease, are another terrestrial source. chesci.com Penicillium species, for instance, have been isolated as endophytes from various plants. mdpi.com

Marine Sources : The marine environment is a rich source of fungi that produce a diverse array of secondary metabolites, including this compound. d-nb.infonih.gov These fungi can be found in various marine habitats, such as associated with sponges, algae, and in marine sediments. d-nb.infonih.gov

Sponge-Associated Fungi : Several this compound-producing fungi have been isolated from marine sponges. Trichoderma longibrachiatum has been isolated from the sponge Haliclona sp., and Penicillium chrysogenum has been found in the sponge Ircinia fasciculata. hu.edu.joresearchgate.net Another Trichoderma species was isolated from the Caribbean sponge Agelas dispar. d-nb.info

Algae-Associated Fungi : Fungi living in association with marine algae are also potential producers of this compound. d-nb.info

Marine Sediments : Deep-sea and coastal sediments harbor a variety of fungi, including species of Penicillium and Trichoderma that can produce sorbicillinoids. mdpi.comacs.org For example, Penicillium sp. SCSIO06871 was isolated from deep-sea sediment collected from the Indian Ocean. mdpi.com

Data Tables

Table 1: Fungal Producers of this compound and Related Compounds

| Fungal Genus | Species | Compound(s) |

| Trichoderma | T. longibrachiatum | This compound, 2',3'-dihydro-epoxysorbicillinol |

| T. reesei | This compound | |

| Penicillium | P. chrysogenum | This compound |

| Acremonium | A. chrysogenum | Sorbicillinoids (potential for this compound) |

Table 2: Environmental Sources of this compound-Producing Fungi

| Environment | Source | Associated Organism (if applicable) | Fungal Genera Found |

| Terrestrial | Soil | - | Trichoderma, Penicillium |

| Plant (Endophytic) | Various | Penicillium | |

| Marine | Sponge | Haliclona sp., Ircinia fasciculata, Agelas dispar | Trichoderma, Penicillium |

| Algae | - | Trichoderma, Penicillium | |

| Sediment | - | Penicillium, Trichoderma |

Biosynthesis of Epoxysorbicillinol

Polyketide Origin and Precursor Pathways

The foundation of epoxysorbicillinol, like all sorbicillinoids, is built from simple carboxylic acid units through the polyketide pathway. mdpi.com These fungal secondary metabolites originate from a hexaketide core, meaning they are assembled from six two-carbon units derived from acetate (B1210297). rsc.orgnih.gov Isotope labeling studies have confirmed this polyketide origin. rsc.org The assembly is performed by a dedicated biosynthetic gene cluster (BGC) that encodes the necessary enzymes for its construction. rsc.orgfrontiersin.org

Role of Sorbicillin (B1241578) as a Key Intermediate

The biosynthesis of the entire sorbicillinoid family commences with the creation of sorbicillin, which serves as the foundational precursor. rsc.orgnih.gov The construction of sorbicillin is a collaborative effort between two iterative polyketide synthases (iPKSs), SorbA and SorbB, found within the gene cluster. rsc.orgrsc.org

The process, elucidated through functional analysis of the gene cluster from Penicillium chrysogenum, involves:

SorbA , a highly reducing iPKS, which assembles the sorbyl side chain by fusing three acetate (C2) units. rsc.org

SorbB , a non-reducing iPKS, then extends this chain with three more acetate units and performs two C-methylation events. rsc.org

The completed hexaketide chain is released from SorbB as an aldehyde, which then undergoes a spontaneous cyclization to yield the aromatic compound sorbicillin. rsc.org

This molecule is the first key, stable intermediate in the pathway leading to this compound and other derivatives. rsc.orgfrontiersin.org

Sorbicillinol as the Common Biosynthetic Hub for Sorbicillinoids

Once formed, sorbicillin is acted upon by an enzyme that transforms it into the pivotal intermediate, sorbicillinol. nih.govresearchgate.netresearchgate.net Sorbicillinol is considered the central hub in the biosynthesis of most sorbicillinoids. frontiersin.orgresearchgate.net Its high reactivity and unique chemical structure, possessing both diene and dienophile characteristics, allow it to serve as a versatile building block. nih.govresearchgate.net This reactivity enables it to undergo various spontaneous or enzyme-catalyzed reactions, such as Diels-Alder cycloadditions and Michael additions, to form a vast array of dimeric and hybrid sorbicillinoids. nih.govresearchgate.netresearchgate.net The appearance of sorbicillinol in cultures chronologically follows the synthesis of sorbicillin, supporting its role as the subsequent key intermediate from which structural diversity radiates. frontiersin.org

Enzymatic Transformations in this compound Biosynthesis

The conversion of the initial polyketide-derived aromatic core into the final this compound structure is governed by a series of precise enzymatic reactions. These transformations are primarily catalyzed by a class of enzymes known as flavin-dependent monooxygenases (FMOs), which are encoded by genes within the sorbicillinoid biosynthetic gene cluster. rsc.orgnih.gov

Flavin-Dependent Monooxygenases (FMOs)

Two crucial FAD-dependent enzymes from the sorbicillinoid gene cluster are responsible for the key oxidative modifications leading to this compound: SorbC and SorD. rsc.orgnih.govacs.org These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor to perform complex chemical reactions, including hydroxylations and epoxidations, that are otherwise challenging. nih.govresearchgate.net

| Enzyme | Class | Cofactor | Function in this compound Biosynthesis |

| SorbC | Group A Flavin-Dependent Monooxygenase nih.govresearchgate.net | FAD, NADH/NADPH rsc.org | Oxidative dearomatization of sorbicillin to form sorbicillinol. rsc.orgnih.gov |

| SorD | Flavin-Dependent Monooxygenase/Oxidase nih.govnih.gov | FAD nih.gov | Epoxidation of sorbicillinol to form this compound. nih.govresearchgate.netresearchgate.net |

SorbC-Mediated Oxidative Dearomatization of Sorbicillin to Sorbicillinol

The first critical enzymatic step after the formation of sorbicillin is its conversion to sorbicillinol, a reaction catalyzed by the FMO SorbC. rsc.orgfrontiersin.orgresearchgate.net This enzyme performs an oxidative dearomatization of the sorbicillin ring. rsc.orgresearchgate.netresearchgate.net

SorbC belongs to the group A class of FMOs, which typically catalyze the regioselective hydroxylation of phenolic compounds. nih.govacs.org The reaction proceeds via an electrophilic aromatic substitution mechanism where a C4a-hydroperoxy flavin species acts as the electrophile. nih.govacs.org SorbC catalyzes the hydroxylation of sorbicillin specifically at the C4-position, which breaks the aromaticity of the ring and produces sorbicillinol with high regio- and stereocontrol. rsc.orgresearchgate.net Structural studies of SorbC from Penicillium chrysogenum have revealed the active site conformation and key amino acid residues essential for binding sorbicillin and facilitating this precise transformation. nih.gov

SorD-Catalyzed Epoxidation of Sorbicillinol

The final step in the formation of this compound is the epoxidation of the sorbicillinol intermediate. nih.govresearchgate.net This reaction is catalyzed by a second FAD-dependent enzyme, SorD. nih.govresearchgate.net Through the co-expression of the sorA, sorB, sorC, and sorD genes from Trichoderma reesei, researchers demonstrated that SorD is essential for the in vivo epoxidation of sorbicillinol to yield this compound. nih.govresearchgate.net While SorD is also implicated in other reactions, such as the formation of dimeric sorbicillinoids, its role in catalyzing the epoxidation of the sorbicillinol ring is a key function that leads to the titular compound. nih.govresearchgate.netresearchgate.net

Mechanistic Insights into Stereocontrol in Biosynthesis

The stereochemistry of this compound is precisely controlled during its biosynthesis, a hallmark of enzymatic catalysis. A critical step that dictates the final stereochemical outcome is the conversion of sorbicillin to sorbicillinol. This reaction is catalyzed by the FAD-dependent monooxygenase, SorbC, which utilizes NADH or NADPH as a cofactor. rsc.org The enzymatic process exhibits perfect regio- and stereocontrol, exclusively yielding the (+)-sorbicillinol enantiomer. rsc.orgtum.de

This enantiopure (+)-sorbicillinol is the direct precursor to (+)-epoxysorbicillinol. The subsequent epoxidation of the sorbicillinol core is the final key transformation. While the specific enzyme responsible for this epoxidation in vivo requires further characterization, chemoenzymatic synthesis studies have provided significant insights. These studies have demonstrated that the stereochemistry established by the SorbC enzyme in the formation of (+)-sorbicillinol is crucial. tum.denih.gov

In a chemoenzymatic approach, after the biocatalytic synthesis of (+)-sorbicillinol via SorbC, a chemical epoxidation step can be performed. The inherent stereochemistry of the tertiary alcohol in the (+)-sorbicillinol molecule directs the epoxidizing agent to a specific face of the double bond, resulting in the formation of (+)-epoxysorbicillinol as a single, specific stereoisomer. nih.govthieme-connect.com This demonstrates that the initial enzymatic dearomatization is the key stereochemistry-determining step in the pathway to this compound.

Total Synthesis and Chemical Modifications

Early Synthetic Approaches to Epoxysorbicillinol

Initial forays into the synthesis of this compound laid the groundwork for future, more refined strategies. These early efforts were primarily focused on constructing the key structural motifs and overcoming the inherent reactivity of the sorbicillinoid scaffold.

A key transformation in some of these syntheses was the oxidative dearomatization of a phenolic precursor. For instance, the oxidation of a phenol (B47542) with (bis(trifluoroacetoxy)iodo)benzene (PIFA) was shown to induce an ortho cyclization. ucsb.edu The use of two equivalents of PIFA was found to not only facilitate the desired cyclization but also lead to an unexpected diastereoselective epoxidation, a crucial step in forming the this compound structure. ucsb.edu

| Key Features of Early Racemic Syntheses | References |

| Rh(II)-catalyzed carbonyl ylide formation and dipolar cycloaddition | tdl.org |

| Oxidative dearomatization to a stable p-quinol intermediate | nih.gov |

| Diastereoselective epoxidation of the p-quinol | nih.gov |

| Four-step synthesis of the related vertinolide | rsc.org |

| Use of PIFA for oxidative dearomatization and epoxidation | ucsb.edu |

Early synthetic endeavors towards this compound and related sorbicillinoids were fraught with challenges. A primary obstacle was the instability of the cyclohexadienone core, which is prone to dimerization and rearomatization. nih.govucsb.edu This inherent reactivity made the manipulation of key intermediates difficult and often led to low yields. nih.govucsb.edu

| Challenge | Description | References |

| Instability of Intermediates | The cyclohexadienone core is prone to dimerization and rearomatization. | nih.govucsb.edu |

| Lack of Stereocontrol | Early syntheses produced racemic mixtures, and achieving enantioselectivity was difficult. | tdl.orgrsc.org |

| Inefficiency | Synthetic routes were often lengthy, with low overall yields. | nih.govjohnwoodgroup.com |

| Regioselectivity | Difficulty in distinguishing between and selectively reacting with multiple phenol groups. | ucsb.edu |

Racemic Synthetic Strategies

Enantioselective Total Synthesis of this compound

The quest for stereochemically pure this compound drove the development of sophisticated enantioselective total syntheses. These approaches aimed to control the formation of the chiral centers in the molecule, leading to the synthesis of a single enantiomer.

A key innovation in the enantioselective synthesis of sorbicillinoids was the development of asymmetric oxidative dearomatization. This strategy involves the conversion of a prochiral aromatic starting material into a chiral, non-aromatic intermediate. While challenging, successful implementation of this approach offers a powerful method for establishing the stereochemistry of the core ring system early in the synthesis. nih.govucsb.edu

One conceptual approach involved an asymmetric oxidative dearomatization of a resorcinol (B1680541) derivative to afford a chiral quinoid intermediate. nih.gov This intermediate was anticipated to be more stable and synthetically versatile than the cyclohexa-2,4-dienone intermediates encountered in other routes. nih.gov The development of such a process was seen as a crucial step towards an efficient and enantioselective synthesis of not only this compound but also other members of the sorbicillin (B1241578) family. nih.gov However, the development of a general and efficient method for enantioselective oxidative dearomatization faced several obstacles, including low yields and the instability of the resulting products. ucsb.edu

A paradigm shift in the synthesis of this compound came with the advent of chemo-enzymatic strategies. nih.govtu-dresden.dethieme-connect.com These approaches harness the power of enzymes to perform key transformations with high selectivity and efficiency, often overcoming the limitations of purely chemical methods. johnwoodgroup.comtu-dresden.de By integrating enzymatic steps into a synthetic sequence, chemists have been able to develop highly streamlined and effective total syntheses. tu-dresden.denih.gov

The key transformation in the chemo-enzymatic synthesis of (+)-epoxysorbicillinol is the enzyme-catalyzed oxidative dearomatization of sorbicillin. nih.gov This reaction is catalyzed by the recombinant oxidoreductase SorbC, a flavin-dependent monooxygenase. tu-dresden.denih.gov SorbC exhibits remarkable regio- and stereoselectivity, converting sorbicillin into (+)-sorbicillinol with high fidelity. nih.gov This enzymatic step effectively sets the stereochemistry of the molecule, which is then carried through subsequent chemical transformations.

Chemo-Enzymatic Total Synthesis Approaches

Stereoselective Epoxidation Reactions (e.g., Weitz-Scheffer conditions)

The introduction of the epoxide ring in this compound with precise stereocontrol is a critical challenge in its total synthesis. Early total syntheses of (±)-epoxysorbicillinol by the groups of Wood and Pettus resulted in a racemic mixture of the enantiomers. tum.dejohnwoodgroup.com A significant advancement in achieving stereoselectivity came through chemo-enzymatic strategies.

A key method employed is the Weitz-Scheffer epoxidation, a nucleophilic epoxidation suitable for electron-deficient alkenes like the α,β-unsaturated ketone system present in sorbicillinoid precursors. tum.deorganicreactions.org In one approach, the intermediate sorbicillinol was subjected to Weitz-Scheffer conditions using potassium tert-butylperoxide. tum.de This reaction proceeds stereoselectively, with the pre-complexation of the peroxide to the C4-hydroxyl group of the sorbicillinol intermediate directing the epoxidation to yield (+)-epoxysorbicillinol. tum.demdpi.com This chemo-enzymatic method, which utilizes an enzymatically generated precursor followed by a chemical epoxidation step, proved highly effective for the stereoselective total synthesis of (+)-epoxysorbicillinol. tum.decam.ac.uk

Another strategy involved the development of a novel synthetic route using a p-quinol intermediate, which undergoes a highly diastereoselective epoxidation. nih.govacs.org This method was designed to be amenable to enantioselectivity, offering an alternative pathway to chiral this compound. nih.govacs.org The use of cinchona alkaloid-derived catalysts in Weitz-Scheffer type reactions has also been explored to achieve high enantioselectivity for α,β-unsaturated carbonyl compounds, highlighting a potential avenue for catalytic asymmetric synthesis in this context. buchler-gmbh.comorganic-chemistry.org

| Epoxidation Method | Precursor | Reagents | Product | Stereochemical Outcome | Reference |

| Chemical Synthesis | Resorcinol Derivative | Multi-step synthesis | (±)-Epoxysorbicillinol | Racemic | tum.denih.gov |

| Chemo-enzymatic Synthesis | Sorbicillinol | KOH, t-butylperoxide (Weitz-Scheffer) | (+)-Epoxysorbicillinol | Stereoselective | tum.de |

| Chemical Synthesis | Sorbicillin | PhI(OCOCF₃)₂, SnCl₄ | (±)-Epoxysorbicillinol | Diastereoselective (intermediate) | nih.gov |

Development of Versatile Synthetic Intermediates

The efficient synthesis of this compound and its analogues hinges on the development of stable and versatile synthetic intermediates. A primary challenge in sorbicillinoid synthesis is managing the high reactivity of the core structure, which is prone to dimerization. nih.govacs.org

One major breakthrough was the creation of a stable and highly malleable p-quinol intermediate through an oxidative dearomatization of a resorcinol derivative. nih.govacs.org This intermediate proved to be a more robust synthetic handle compared to the tautomeric cyclohexa-2,4-dienone, which is predisposed to dimerization. nih.gov This p-quinol was instrumental in a novel synthetic route to this compound. acs.org

A parallel and highly successful approach involves chemo-enzymatic strategies. tu-dresden.de The key step is the oxidative dearomatization of the precursor sorbicillin, catalyzed by the FAD-dependent monooxygenase SorbC. tu-dresden.deresearchgate.net This biocatalytic transformation proceeds with perfect regio- and stereocontrol to produce the highly reactive key intermediate, sorbicillinol, under mild aqueous conditions. researchgate.net The ability to generate enantiomerically pure sorbicillinol has streamlined the total synthesis of a wide array of sorbicillinoid natural products, including this compound, and has become a cornerstone for generating analogues. tu-dresden.deresearchgate.net

Chemical Derivatization and Analog Synthesis

Chemical derivatization, the process of converting a compound into a product with a different chemical structure, is a cornerstone of medicinal chemistry and has been extensively applied to the sorbicillinoid family. mdpi.com These efforts aim to create novel molecules with potentially improved or altered biological activities and to conduct structure-activity relationship (SAR) studies.

Strategies for structural diversification have been successfully implemented, leading to a wide range of this compound-related compounds. tum.de The chemo-enzymatic generation of the sorbicillinol intermediate has provided a powerful platform for this diversification. researchgate.net By treating the enzymatically generated sorbicillinol with various external nucleophiles and dienophiles, chemists have been able to synthesize numerous hybrid sorbicillinoids. tum.deresearchgate.net This approach has enabled the synthesis of various C-9 alkyl sorbicillactone analogs and has expanded the structural diversity of this class of natural products. mdpi.comresearchgate.net Further derivatization has also been achieved on the sorbyl side chain, including reductions and hydroxylations. rsc.org

Strategies for Structural Diversification

The primary strategy for achieving structural diversity within the sorbicillinoid class involves leveraging the versatile reactivity of the sorbicillinol intermediate. researchgate.net This intermediate can function as both a diene and a dienophile in Diels-Alder reactions and as a Michael acceptor and donor. researchgate.netrsc.org

A highly effective method for diversification is the inverse-electron-demand Diels-Alder (iedDA) reaction. tum.de By combining the enzymatically produced sorbicillinol diene with a variety of electron-rich dienophiles, researchers have created focused libraries of analogues. tum.ded-nb.infonih.gov This has been demonstrated by reacting sorbicillinol with different vinyl ethers and substituted styrenes to generate "unnatural" sorbicillinoids. tum.de This approach allows for the variation of substituents on the core bicyclo[2.2.2]octane structure, introducing substituted aromatic systems, alkanes, ethers, and heterocycles. d-nb.infonih.gov

Another powerful diversification strategy is the Michael addition. researchgate.net This has been used to create the first nitrogen-containing sorbicillinoid, sorbicillactone A, and its analogs by reacting sorbicillinol with a fumarylazlactone building block. researchgate.net These chemo-enzymatic strategies provide rapid access to structural diversity that would be difficult and lengthy to achieve through traditional total synthesis. d-nb.info

| Diversification Strategy | Intermediate | Reaction Type | Reactant Partner(s) | Resulting Analogue Class | Reference |

| Chemo-enzymatic/Diels-Alder | Sorbicillinol | Inverse-electron-demand Diels-Alder | Vinyl ethers, Styrenes | Sorbicatechols, Rezishanones | tum.ded-nb.info |

| Chemo-enzymatic/Michael Addition | Sorbicillinol | Michael Addition | Fumarylazlactone | Sorbicillactone A analogues | researchgate.net |

| Chemical Modification | Sorbicillin | Side-chain reduction/hydroxylation | N/A | Dihydro and hydroxy analogues | rsc.org |

Preparation of Analogues for Structure-Activity Relationship Studies

A principal motivation for the synthesis of this compound analogues is to perform structure-activity relationship (SAR) studies. tu-dresden.de SAR studies are crucial for identifying the specific structural features of a molecule that are responsible for its biological activity. nih.govchemisgroup.us

The development of efficient chemo-enzymatic total syntheses has been a boon for SAR studies, as these methods allow for the rapid generation of focused libraries of analogues in milligram quantities, which is sufficient for initial biological screening. tum.detu-dresden.de For example, a focused library of sorbicatechol-type structural analogues was prepared specifically to evaluate their antiviral potential against influenza A virus and HIV-1. d-nb.infonih.gov Similarly, a chemo-enzymatic approach to sorbicillactone A and its analogues was developed to facilitate in-depth biological and SAR studies of its potent anti-leukemic activities. researchgate.net

The modular nature of these synthetic routes, where different building blocks can be readily incorporated, is ideal for systematically probing how structural changes affect bioactivity. nih.gov This enables a deeper understanding of the pharmacophore and can guide the design of future derivatives with enhanced therapeutic properties.

Biological Activities and Molecular Mechanisms

Antimicrobial Activity

Epoxysorbicillinol has shown inhibitory effects against various microorganisms, including bacteria and fungi.

Antibacterial Effects (e.g., against MDR K. pneumoniae, MRSA, S. aureus)

Research has indicated the potential of this compound and related compounds against multidrug-resistant (MDR) bacteria. An active fraction from the fungus Trichoderma longibrachiatum, which contains this compound, demonstrated antibacterial activity against both the gram-negative MDR Klebsiella pneumoniae and the gram-positive Methicillin-Resistant Staphylococcus aureus (MRSA). hu.edu.jo The study determined the Minimum Inhibitory Concentration (MIC) for this active fraction to be 256 μg/mL for both MDR K. pneumoniae and MRSA. hu.edu.jo While some sorbicillinoids have shown weak antibacterial activity against Staphylococcus aureus, the broader antibacterial spectrum of this compound continues to be an area of investigation. nih.govresearchgate.net

Antifungal Effects (e.g., against phytopathogenic fungi)

This compound has exhibited notable antifungal properties, particularly against phytopathogenic fungi, which are fungi that cause diseases in plants. nih.govmdpi.com In a study investigating sorbicillinoids from Trichoderma longibrachiatum, this compound was one of the compounds tested against a panel of seven phytopathogenic fungi. nih.gov The results showed that this compound had antifungal activity, with Phytophthora infestans, the causative agent of late blight in tomatoes and potatoes, being the most sensitive fungus to the tested compounds. nih.govnih.gov The Minimum Inhibitory Concentration (MIC) values of the isolated compounds against the tested fungi ranged from 6.3 to 400 µg/mL. nih.govnih.gov Specifically, this compound, along with bisvertinolone and oxosorbicillinol (B1248106), was among the more effective antifungal agents against the tested phytopathogenic fungi. mdpi.comresearchgate.net

Table 1: Antifungal Activity of this compound and Related Compounds against Phytopathogenic Fungi

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Phytophthora infestans | Ranged from 6.3 to 100 |

| Bisvertinolone | Phytophthora infestans | Ranged from 6.3 to 100 |

| Oxosorbicillinol | Phytophthora infestans | Ranged from 6.3 to 100 |

| This compound | Cladosporium coccodes | Ranged from 6.3 to 100 |

| Bisvertinolone | Cladosporium coccodes | Ranged from 6.3 to 100 |

| Oxosorbicillinol | Cladosporium coccodes | Ranged from 6.3 to 100 |

| This compound | Colletotrichum coccodes | Ranged from 6.3 to 100 |

| Bisvertinolone | Colletotrichum coccodes | Ranged from 6.3 to 100 |

| Oxosorbicillinol | Colletotrichum coccodes | Ranged from 6.3 to 100 |

| This compound | Cylindrocarpon destructans | Ranged from 6.3 to 100 |

| Bisvertinolone | Cylindrocarpon destructans | Ranged from 6.3 to 100 |

| Oxosorbicillinol | Cylindrocarpon destructans | Ranged from 6.3 to 100 |

| This compound | Magnaporthe oryzae | Ranged from 6.3 to 100 |

| Bisvertinolone | Magnaporthe oryzae | Ranged from 6.3 to 100 |

| Oxosorbicillinol | Magnaporthe oryzae | Ranged from 6.3 to 100 |

(Data sourced from a study on sorbicillinoids from Trichoderma longibrachiatum SFC100166) mdpi.com

Proposed Molecular Mechanisms of Action

The proposed antibacterial mechanism of action for the active fraction containing this compound is linked to its chemical structure, which includes carbonyl functional groups and conjugated double bonds. hu.edu.jo It is suggested that these features create electrophile sites on the carbon atoms. hu.edu.jo This allows for electrostatic interactions with the negatively charged components of both gram-positive and gram-negative bacterial cell walls, potentially leading to penetration of the cytoplasmic wall and subsequent inhibition of bacterial growth. hu.edu.jo

Cytotoxic Activity in Cellular Models

This compound and other sorbicillinoids have been evaluated for their cytotoxic effects on various cell lines. nih.govsemanticscholar.org

Effects on Cancer Cell Lines

The cytotoxic potential of sorbicillinoids extends to cancer cell lines. While specific IC50 values for this compound against a wide range of cancer cell lines were not detailed in the provided search results, the family of compounds to which it belongs is recognized for having cytotoxic activities. nih.govsemanticscholar.org For instance, aspergilline A, a structurally related compound, has shown moderate biological activity against several human cancer cell lines. tdl.org The investigation of this compound's specific effects on different cancer cell lines is an ongoing area of research.

Influence on Cell Cycle Progression

This compound has been shown to influence the cell cycle. Research indicates that this compound can inhibit the cell cycle, a fundamental process for cell growth and division. The cell cycle is a tightly regulated series of events that leads to a cell's duplication of its DNA and division into two daughter cells. This process consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). ucd.ie The progression through these phases is controlled by various checkpoints that ensure the fidelity of the process. ucd.ie

The disruption of the cell cycle is a mechanism of action for many biologically active compounds. scbt.com For instance, some compounds can cause cell cycle arrest by interfering with the function of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). scbt.com While the precise mechanism of how this compound inhibits the cell cycle is a subject of ongoing research, its ability to do so highlights its potential as a tool for studying cellular division. researchgate.net

Anti-inflammatory Activity

This compound is among the sorbicillinoids that exhibit anti-inflammatory properties. rsc.org This activity is crucial in modulating the body's response to injury and infection. Chronic inflammation is implicated in a variety of diseases and is often characterized by the overproduction of pro-inflammatory mediators. nih.govbrieflands.com

Modulation of Inflammatory Mediators (e.g., TNF-α)

A key aspect of this compound's anti-inflammatory activity is its ability to modulate inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α). molaid.com TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. nih.govmdpi.com The inhibition of TNF-α production is a significant target for anti-inflammatory therapies. molaid.comresearchgate.net Research has shown that certain sorbicillinoid analogues are effective inhibitors of TNF-α production, suggesting a potential mechanism for the anti-inflammatory effects observed with compounds like this compound. molaid.com

Enzyme Inhibitory Activities

Sorbicillinoids, including this compound, are recognized for their enzyme inhibitory properties. rsc.org Enzymes are biological catalysts that are essential for a vast array of biochemical reactions within cells. The inhibition of specific enzymes can have significant physiological effects.

Specific Enzyme Targets and Pathways

While the full spectrum of enzyme targets for this compound is still under investigation, research into the broader class of sorbicillinoids has identified several enzymatic pathways that are affected. rsc.orgnih.gov For example, some sorbicillinoids have been found to inhibit α-glucosidase. nih.gov The ability of these compounds to interact with and inhibit enzymes underscores their potential for further investigation in various therapeutic areas. The specific enzymatic pathways targeted by this compound are an active area of research. nih.govfrontiersin.org

Antiviral Activity (e.g., against Influenza Virus A (H1N1))

This compound has demonstrated antiviral activity, notably against the Influenza A (H1N1) virus. molaid.com Influenza A viruses are a major cause of respiratory illness in humans. mdpi.comnih.gov The emergence of drug-resistant strains necessitates the search for new antiviral agents. mdpi.com

Natural products are a rich source of compounds with antiviral properties. mdpi.com Research has shown that certain natural compounds can inhibit viral replication by targeting various stages of the viral life cycle, such as attachment, entry, replication, and release. frontiersin.orgmdpi.com The antiviral activity of this compound against H1N1 suggests its potential as a lead compound for the development of new anti-influenza drugs. molaid.com

Phytotoxic Activity

In addition to its other biological activities, this compound has been reported to exhibit phytotoxic activity. rsc.orgnih.gov Phytotoxicity refers to the ability of a compound to be poisonous to plants. This property is often investigated for its potential application in agriculture as herbicides. mdpi.com

Studies have shown that some sorbicillinoids can inhibit the growth of certain plant species. nih.gov For instance, some compounds have been observed to inhibit the radicle and germ elongation of rice and lettuce seedlings. nih.gov While some studies on related compounds showed no phytotoxic symptoms on certain plants like tomato, the general class of sorbicillinoids is known for this activity. mdpi.com The phytotoxic effects of this compound contribute to the understanding of its broader biological profile. mdpi.com

Structure Activity Relationship Sar Studies of Epoxysorbicillinol and Its Analogues

Methodologies for SAR Analysis

The investigation of the structure-activity relationships of epoxysorbicillinol and its fellow sorbicillinoids employs a variety of methodologies, ranging from traditional synthetic modifications to advanced computational techniques. creative-proteomics.comnumberanalytics.com

A primary method involves the synthesis of analogues . Chemists use advanced synthetic techniques to create a series of related compounds with targeted structural variations. creative-proteomics.com This can involve modifying the sorbyl side chain, altering functional groups on the core ring structure, or creating different dimeric and trimeric forms. semanticscholar.orgnih.gov These new compounds are then subjected to biological testing to measure their activity. creative-proteomics.com

Computational SAR methods are also increasingly utilized. creative-proteomics.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling establish mathematical relationships between the chemical structure and biological activity. creative-proteomics.comnumberanalytics.com Molecular modeling techniques, including molecular docking and molecular dynamics simulations, provide three-dimensional insights into how these compounds interact with their biological targets. numberanalytics.com These computational tools can predict the activity of novel compounds and help prioritize synthetic efforts. creative-proteomics.com

The process of SAR analysis typically follows these steps:

Data Collection: Gathering experimental data on the biological activity of a series of related compounds. creative-proteomics.com

Molecular Descriptors: Calculating various properties of the molecules, such as size, shape, and electronic features. creative-proteomics.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with biological activity. creative-proteomics.com

Validation: Testing the model's predictive power using an independent set of compounds. creative-proteomics.com

For complex natural products like sorbicillinoids, advanced techniques such as molecular fingerprinting and custom modeling are often necessary to handle their unique and intricate chemical structures. creative-proteomics.com

Identification of Key Structural Features for Specific Bioactivities

Sorbicillinoids, the class of fungal metabolites to which this compound belongs, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and antimicrobial effects. nih.govnih.govmdpi.com SAR studies have begun to pinpoint the structural features crucial for these activities.

The sorbyl side chain is a recurring and important structural feature in this class of compounds. semanticscholar.orgnih.govmdpi.com Modifications to this chain have been shown to significantly impact bioactivity. For instance, in studies of cytotoxic activity against various cancer cell lines, the integrity of the sorbyl side chain was found to be important. mdpi.com Specifically, the reduction of the C2′-C3′ double bond in the side chain of sorbicillin (B1241578) led to a decrease in its cytotoxic activity against HeLa and HepG2 cells. mdpi.com

The core ring structure and its oxygenation pattern are also critical. Sorbicillinoids can be monomeric, dimeric, or trimeric, and this structural diversity plays a key role in their biological profiles. semanticscholar.orgnih.govresearchgate.net For example, dimeric sorbicillinoids like trichodimerol (B141336) have shown potent anti-inflammatory activity by inhibiting the production of tumor necrosis factor-α (TNF-α). nih.gov

In terms of antiviral activity , particularly against the influenza A (H1N1) virus, novel sorbicillinoids named sorbicatechols A and B, which feature a bicyclo[2.2.2]octane core linked to a 2-methoxyphenol moiety, have shown promising results. acs.org This suggests that the unique bridged cyclic system combined with an aromatic component is a key feature for this specific bioactivity.

The table below summarizes some key structural features and their associated bioactivities for the sorbicillinoid class.

| Structural Feature | Associated Bioactivity | Example Compound(s) |

| Intact Sorbyl Side Chain | Cytotoxicity | Sorbicillin |

| Dimeric Structure | Anti-inflammatory | Trichodimerol, Sorrentanone |

| Bicyclo[2.2.2]octane Core | Antiviral (Influenza A) | Sorbicatechol A, Sorbicatechol B |

| Phenolic Hydroxyl Groups | Antioxidant | Citrinsorbicillinol B, Citrinsorbicillinol C |

Impact of Chemical Modifications on Biological Profile

The deliberate chemical modification of the sorbicillinoid scaffold has provided valuable insights into how structural changes affect biological activity. biomedres.usuzh.ch These modifications can range from simple functional group alterations to the construction of complex hybrid molecules.

One common modification is the alteration of the sorbyl side chain . Studies have shown that changes in this part of the molecule can modulate potency and selectivity. For example, the introduction of a hydroxyl group at the C-6′ position of oxosorbicillinol (B1248106) to create 6′-hydroxyoxosorbicillinol resulted in a tenfold increase in the inhibition of soybean lipoxygenase activity. mdpi.com Similarly, the creation of a series of sorbicatechol analogues with different aromatic substitutions on the bicyclo[2.2.2]octane core revealed that an aromatic portion is necessary for antiviral activity. d-nb.info The ortho-methyl substituted analogue, in particular, showed a significant increase in activity and a better selectivity index. d-nb.info

Dimerization and oligomerization represent another significant chemical modification. The fusion of two or more sorbicillinoid monomers can lead to compounds with enhanced or entirely new biological activities. semanticscholar.org For instance, bisvertinolone, a dimeric sorbicillinoid, has been shown to inhibit the biosynthesis of β-1,6-glucan in fungi and to reduce the development of tomato late blight disease. nih.govmdpi.com

The synthesis of hybrid sorbicillinoids , where the sorbicillinoid core is combined with other chemical moieties, has also been explored. This strategy aims to create novel compounds with improved pharmacological properties.

The following table details the impact of specific chemical modifications on the biological profile of sorbicillinoid analogues.

| Parent Compound | Chemical Modification | Resulting Analogue | Impact on Biological Profile |

| Sorbicillin | Reduction of C2′-C3′ double bond | 2′,3′-Dihydrosorbicillin | Decreased cytotoxic activity. mdpi.com |

| Oxosorbicillinol | Hydroxylation at C-6′ | 6′-Hydroxyoxosorbicillinol | 10-fold increase in soybean lipoxygenase inhibition. mdpi.com |

| Sorbicatechol A | Substitution on the aromatic ring | Sorbicatechol analogues | Aromatic portion found necessary for antiviral activity; ortho-methyl substitution increased activity. d-nb.info |

| Monomeric Sorbicillinoids | Dimerization | Bisvertinolone | Potent antifungal activity and inhibition of β-1,6-glucan biosynthesis. nih.govmdpi.com |

These studies underscore the importance of the sorbicillinoid scaffold as a template for developing new therapeutic agents. By understanding the intricate structure-activity relationships, researchers can continue to design and synthesize novel analogues with optimized biological activities.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and purification of epoxysorbicillinol from complex mixtures, such as fungal extracts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and purification of this compound. ebsco.comwikipedia.orgopenaccessjournals.comadvancechemjournal.com This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.orgadvancechemjournal.com The separation is based on the differential interactions of the compound with the stationary and mobile phases, leading to different retention times for each component in a mixture. wikipedia.org

In the analysis of sorbicillinoids, including this compound, HPLC is often coupled with Nuclear Magnetic Resonance (HPLC-NMR) to provide detailed structural information of the separated compounds. researchgate.net The versatility of HPLC allows for various configurations, such as reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, which is a common setup for analyzing natural products. advancechemjournal.com The high resolution and efficiency of HPLC make it an indispensable tool in the quality control and analysis of complex chemical samples. openaccessjournals.com

Table 1: Typical HPLC Parameters for Sorbicillinoid Analysis

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of water and acetonitrile (B52724) or methanol |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Injection Volume | 5-20 µL |

This table represents a generalized set of parameters and may be optimized for specific analytical needs.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of this compound. 360biolabs.comrsc.org This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org LC-MS/MS is particularly valuable for detecting and quantifying small molecules in complex biological matrices. 360biolabs.com The technique can be used for metabolite profiling and identification, which is crucial in understanding the biosynthesis of compounds like this compound. 360biolabs.com

The process involves the separation of the analyte by LC, followed by its ionization and subsequent fragmentation in the mass spectrometer. The resulting fragments are unique to the parent molecule, allowing for highly specific detection and quantification. unc.edu For reliable quantification, a stable, isotopically-labeled internal standard is often used to correct for any loss of analyte during sample preparation and analysis. unc.edu

Table 2: Key Considerations for Quantitative LC-MS/MS Method Development

| Consideration | Importance |

|---|---|

| Selection of Precursor and Product Ions | Ensures specificity and sensitivity of the assay. |

| Optimization of MS/MS Parameters | Maximizes signal intensity for the analyte. |

| Matrix Effect Evaluation | Assesses the impact of the sample matrix on ionization efficiency. unc.edu |

| Calibration Curve and Linearity | Establishes the quantitative range of the assay. unc.edu |

| Accuracy and Precision | Determines the reliability and reproducibility of the method. unc.edu |

This table outlines critical aspects for developing a robust quantitative LC-MS/MS assay.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques (NMR, MS, CD) for Structural Elucidation

The determination of the intricate three-dimensional structure of this compound is accomplished through a combination of spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the precise atomic connectivity of a molecule. hyphadiscovery.commdpi.com One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity between different parts of the molecule. hyphadiscovery.com For complex molecules like this compound, advanced NMR techniques, often performed on high-field instruments, are necessary to resolve overlapping signals and unambiguously assign the structure. currenta.de

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of this compound by providing a highly accurate mass measurement. currenta.de Fragmentation patterns observed in MS/MS experiments offer additional clues about the molecule's structure. currenta.de

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) is employed to determine the absolute stereochemistry of chiral molecules like this compound. researchgate.net The experimental CD spectrum is compared with theoretically calculated spectra for possible stereoisomers to assign the correct configuration.

The combined application of these spectroscopic techniques allows for the complete and unambiguous structural elucidation of this compound. researchgate.netnih.gov

Challenges in Analytical Quantification and Standardization in Research

Despite the advanced analytical tools available, several challenges remain in the quantification and standardization of this compound in a research setting.

Availability of Pure Standards: A significant hurdle is the lack of commercially available, certified reference standards for this compound. who.int The total synthesis of this compound is a complex process, making the production of a pure standard challenging and costly. d-nb.info Without a well-characterized standard, the absolute quantification of the compound in various samples is difficult, and inter-laboratory comparisons of data can be unreliable. who.int

Chemical Instability: Sorbicillinoids, in general, can be reactive and prone to degradation or dimerization, which can complicate their analysis and quantification. nih.gov The stability of this compound during extraction, purification, and analysis must be carefully considered to ensure accurate results.

Matrix Effects: When analyzing this compound in complex biological or environmental samples, other components in the matrix can interfere with the analytical signal, leading to either suppression or enhancement of the response. unc.edu This "matrix effect" can significantly impact the accuracy of quantification and requires careful method development and validation to mitigate.

Standardization of Protocols: The diversity of chemical structures and their representations poses a challenge for standardization. researchgate.net Developing standardized protocols for the extraction, analysis, and data reporting of this compound is crucial for ensuring the consistency and comparability of research findings across different studies and laboratories. d-nb.infochemrxiv.org The establishment of such standards would facilitate a more robust understanding of the compound's properties and potential applications.

Research Gaps and Future Perspectives in Epoxysorbicillinol Studies

Advancements in Efficient and Sustainable Synthetic Strategies

A key challenge in sorbicillinoid synthesis is controlling the stereochemistry of the highly functionalized cyclohexanone (B45756) core. nih.gov Traditional chemical methods for oxidative dearomatization of phenolic precursors can lack selectivity. researchgate.net Biomimetic strategies, inspired by the proposed biosynthetic pathway, have shown promise. For instance, the use of hypervalent iodine reagents like (bis(trifluoroacetoxy)iodo)benzene (PIFA) can mimic the enzymatic oxidation and subsequent epoxidation steps. rsc.orgucsb.edu One reported synthesis utilized an oxidative dearomatization to create a stable p-quinol intermediate, which then underwent a highly diastereoselective epoxidation. nih.gov

Future synthetic strategies should focus on:

Protecting-group-free synthesis: Minimizing the use of protecting groups to improve step-economy and reduce waste, contributing to more sustainable processes. researchgate.net

Catalytic enantioselective methods: Developing new catalytic systems that can achieve high enantioselectivity in the key bond-forming reactions, avoiding the need for chiral resolutions. nih.gov

Flow chemistry: Implementing continuous flow processes for key transformations, which can offer better control, improved safety, and easier scalability compared to batch reactions.

Greener reagents and solvents: Employing environmentally benign reagents and solvents to align with the principles of green chemistry. nih.govmdpi.comucl.ac.uk

A summary of key synthetic approaches is presented in the table below.

| Synthetic Strategy | Key Features | Challenges | Reference(s) |

| Total Synthesis | Confirmed structural assignment; explored various chemical transformations. | Often lengthy, low-yielding, and may lack stereoselectivity. | nih.govresearchgate.net |

| Biomimetic Synthesis | Utilizes reactions that mimic proposed biosynthetic steps, such as oxidative dearomatization. | Achieving high selectivity and yield can be challenging. | nih.govucsb.edu |

| Chemoenzymatic Synthesis | Employs enzymes for key stereoselective steps, such as the SorbC-catalyzed oxidative dearomatization of sorbicillin (B1241578). | Substrate scope of enzymes can be limited. | nih.govnih.govresearchgate.net |

Deepening Understanding of Biosynthetic Pathways and Enzyme Engineering

The biosynthesis of epoxysorbicillinol is a complex process involving a cascade of enzymatic reactions. rsc.org A central step is the oxidative dearomatization of the precursor sorbicillin to form the highly reactive intermediate, sorbicillinol, a reaction catalyzed by the FAD-dependent monooxygenase SorbC. nih.govrsc.org Further oxidation is required to form the epoxide ring of this compound. rsc.org Studies have implicated another flavin-dependent monooxygenase, SorD, in the in vivo catalysis of this epoxidation, as well as in the formation of dimeric sorbicillinoids. nih.govresearchgate.net

Despite these advances, significant gaps remain in our understanding of the complete biosynthetic pathway. Future research should aim to:

Characterize all involved enzymes: Identify and functionally characterize all the enzymes in the this compound biosynthetic gene cluster, including tailoring enzymes responsible for final modifications.

Elucidate reaction mechanisms: Determine the detailed catalytic mechanisms of key enzymes like SorbC and SorD to understand the basis of their regio- and stereoselectivity.

Enzyme engineering: Modify the substrate specificity and catalytic activity of biosynthetic enzymes through protein engineering techniques like site-directed mutagenesis and directed evolution. This could enable the production of novel, non-natural sorbicillinoid derivatives. researchgate.net For example, engineering SorbC to accept a wider range of substrates could significantly expand the diversity of accessible sorbicillinoid scaffolds. researchgate.net

Elucidation of Novel Molecular Targets and Mechanisms of Action

While the broader class of sorbicillinoids is known for a range of biological activities, including anti-inflammatory and cytotoxic effects, the specific molecular targets and mechanisms of action for this compound are not well-defined. nih.govrsc.org Some sorbicillinoids have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, potentially by targeting prostaglandin (B15479496) H synthase-2. researchgate.netfrontiersin.org However, it is crucial to determine if this compound shares these targets or possesses unique ones.

Future studies should focus on:

Target identification studies: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of this compound in relevant biological systems.

Mechanism of action studies: Using cell-based assays, reporter gene assays, and other molecular biology techniques to unravel the downstream signaling pathways affected by this compound.

In vivo studies: Evaluating the efficacy and mechanism of action of this compound in relevant animal models of disease.

Expansion of Compound Libraries for Comprehensive Biological Screening

The structural complexity and synthetic accessibility of sorbicillinoids make them an excellent scaffold for the development of compound libraries for biological screening. nih.gov Chemoenzymatic synthesis platforms, in particular, offer a powerful tool for generating a diverse range of analogs. nih.govresearchgate.net By combining different synthetic precursors with the enzymatic prowess of SorbC and other tailoring enzymes, it is possible to create libraries of novel sorbicillinoids with variations in the core structure and peripheral functionalities. mdpi.com

Future efforts in this area should include:

Combinatorial biosynthesis: Using engineered biosynthetic pathways to produce a wide array of new sorbicillinoid structures. preprints.org

Diversity-oriented synthesis: Applying synthetic strategies that aim to maximize the structural diversity of the resulting compound library.

High-throughput screening: Screening the expanded compound libraries against a wide range of biological targets and in various phenotypic assays to identify new lead compounds for drug discovery. eu-openscreen.eumedchemexpress.comlifechemicals.comenamine.net

Potential for Developing New Bioactive Compounds and Tools

The unique reactivity of the sorbicillinol intermediate, which can act as both a diene and a dienophile in Diels-Alder reactions, provides a versatile platform for creating novel and complex molecular architectures. nih.govrsc.org This inherent reactivity has been exploited in the chemoenzymatic synthesis of various dimeric and hybrid sorbicillinoids. nih.govd-nb.infod-nb.info

Future research holds the potential to:

Develop novel Diels-Alder cycloadducts: Explore the reaction of enzymatically generated sorbicillinol with a wide range of dienophiles to create new bicyclo[2.2.2]octane-containing compounds with potentially unique biological activities. d-nb.info

Synthesize novel hybrid molecules: Combine the sorbicillinoid scaffold with other pharmacophores to generate hybrid molecules with improved or novel therapeutic properties.

Create chemical probes: Develop tagged versions of this compound and its analogs to be used as chemical probes for identifying their molecular targets and studying their mechanisms of action.

Optimization of Biotechnological Production for Research Scale Supply

A significant bottleneck in the comprehensive biological evaluation of this compound and its analogs is the limited supply of these complex molecules. preprints.org While chemical syntheses are valuable, they are often not practical for producing the quantities needed for extensive preclinical studies. mdpi.com Therefore, optimizing the biotechnological production of these compounds is a critical future direction.

Strategies to enhance production include:

Heterologous expression: Transferring the this compound biosynthetic gene cluster into a more tractable and high-yielding microbial host, such as Aspergillus oryzae or other industrial fungal strains. nih.govhelmholtz-hips.de

Fermentation optimization: Systematically optimizing fermentation parameters, such as medium composition, pH, temperature, and aeration, to maximize the yield of this compound.

Metabolic engineering: Engineering the host organism's metabolism to increase the precursor supply for this compound biosynthesis and to eliminate competing metabolic pathways.

The development of robust and scalable biotechnological production platforms will be essential to provide a sustainable supply of this compound for in-depth biological studies and to unlock its full therapeutic potential. preprints.org

Q & A

Q. What are the standard methodologies for identifying and characterizing Epoxysorbicillinol in fungal extracts?

this compound is typically identified using a combination of chromatographic and spectroscopic techniques. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is employed for preliminary separation and fragmentation pattern analysis . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, to resolve carbon frameworks, and UV spectroscopy to assess conjugated systems (e.g., λmax at 287 nm in methanol) . Cross-referencing with spectral databases and isolated standards (e.g., oxosorbicillinol or bisvertinolone) is critical for validation .

Q. What spectroscopic data are essential for distinguishing this compound from structurally related sorbicillinoids?

Key spectroscopic markers include:

- ESI-MS : A molecular ion peak at m/z 287 [M + Na] .

- NMR : Distinct signals for epoxy and hydroxyl-bearing carbons (e.g., C-3 and C-4 in the epoxide group) .

- UV-Vis : Absorbance maxima differences compared to analogs (e.g., oxosorbicillinol shows λmax at 378 nm due to extended conjugation) .

Comparative analysis with reference compounds and fragmentation pathways (e.g., MS/MS patterns in Figure S7) is necessary to avoid misidentification .

Q. What fungal species and environmental sources are associated with Epoxysicillinol production?

this compound is primarily isolated from Trichoderma spp. (e.g., T. longibrachiatum in marine sponges) and Penicillium spp. (e.g., P. notatum from soil) . Table 1 in summarizes its occurrence across fungi, emphasizing the role of ecological niches in biosynthesis.

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound and its derivatives enantioselectively?

Synthetic routes often employ para-quinol intermediates to mimic biosynthetic dimerization (e.g., bisorbicillinol formation). However, enantioselective synthesis remains problematic due to:

- Steric hindrance : Limits regioselective epoxidation of sorbicillin precursors .

- Hemiketal instability : Intermediate quinol derivatives (e.g., I in Scheme 1 of ) are prone to racemization during dimerization.

Methodological solutions include asymmetric catalysis (e.g., chiral ligands for epoxy ring formation) and computational modeling to predict reactive conformers .

Q. How can researchers address contradictions in proposed biosynthetic pathways of this compound?

Conflicting hypotheses (e.g., sorbicillinol dimerization vs. oxidation routes) require:

- Isotopic labeling : Tracing -labeled precursors in fungal cultures to track carbon flux .

- Gene knockout studies : Disrupting dcl1/dcl2 genes in Trichoderma to observe pathway alterations (see Δdcl1/Δdcl2 strain comparisons in ).

- Comparative metabolomics : Profiling mutant vs. wild-type strains to identify pathway intermediates .

Q. What methodological considerations ensure reproducibility in this compound bioactivity assays?

- Standardized protocols : Use microdilution broth assays (e.g., CLSI guidelines) with consistent inoculum sizes (e.g., 1–5 × 10 CFU/mL) .

- Control compounds : Include reference antibiotics (e.g., amphotericin B for antifungal activity) to calibrate potency .

- Solvent effects : Account for dimethyl sulfoxide (DMSO) concentrations ≤1% to avoid cytotoxicity artifacts .

Q. How can conflicting bioactivity data (e.g., weak antibacterial vs. inactive reports) be reconciled?

- Strain specificity : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) panels to assess selectivity .

- Synergistic assays : Evaluate combinatorial effects with β-lactams or efflux pump inhibitors to detect potentiation .

- Purity validation : Ensure compounds are ≥95% pure via HPLC to rule out contaminant-driven activity .

Methodological Resources

- Structural elucidation : Prioritize tandem MS/MS and 2D NMR (HSQC, HMBC) for unresolved stereochemistry .

- Data reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including Supplementary Material for raw spectra .

- Research design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.